1-Eicosanol, hydrogen sulfate, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Eicosanol, hydrogen sulfate, sodium salt (1-EHS) is a compound that has been studied for its potential applications in scientific research. 1-EHS is a white, crystalline solid that is soluble in water and ethanol. It is a derivative of 1-eicosanol, a long-chain, saturated fatty alcohol, and hydrogen sulfate, a chemical compound containing sulfur and oxygen. 1-EHS has been studied for its potential applications in chemical synthesis, scientific research, and biochemistry. In

Scientific Research Applications

Electrochemical Performance in Lead-Acid Batteries

The addition of sodium sulfate as an electrolyte additive in lead-acid batteries was investigated through electrochemical methods. This study focused on its effects on hydrogen evolution, overpotential, and the structure of anodic passivation films on lead surfaces during redox processes, aiming to improve battery life and maintenance-free properties (Jin-yu Yu et al., 2013).

Applications in Detergents and Textile Dyeing

Sodium sulfate, often referred to as "salt cake," has extensive applications in powdered, granular, or solid detergent formulations. It acts as a filler, enhancing detergent efficiency and stabilizing colloidal properties of removed dirt or soil. It is also used in the dyeing of textiles and in the production of various chemicals, such as sodium sulfide (D. Garrett, 2001).

Nanofiltration in Salt Production

The application of nanofiltration in vacuum salt production for the removal of excess sulfate was investigated. This method is a technically feasible and attractive alternative to traditional methods, allowing for sulfate crystallization outside of the membrane unit and achieving high retentions of various ions (G. Bargeman et al., 2009).

Biotreatment of Refinery Waste

An aerobic enrichment culture was developed for the biotreatment of refinery spent-sulfidic caustic containing both inorganic sulfide and mercaptans. This study demonstrated the complete oxidation of sulfur to sulfate and highlighted the importance of maintaining sulfate concentrations below inhibitory levels for effective bioreactor performance (Julie A. Conner et al., 2000).

Formation of Sulfate in Sea-Salt Particles

Research on the chemical and physical changes in sodium chloride particles revealed that sodium hydroxide is generated upon reaction with gas-phase hydroxide. This leads to increased alkalinity and enhanced uptake and oxidation of sulfur dioxide to sulfate in sea-salt particles, impacting sulfate particle formation in the troposphere (A. Laskin et al., 2003).

Hydrothermal Transfer Hydrogenation

A study demonstrated that sodium sulfate can catalyze transfer hydrogenation from formic acid to levulinic acid under hydrothermal conditions, facilitating the production of sustainable biofuel molecules. This use of sodium sulfate as a temperature-switchable base in hydrothermal syntheses offers a waste-minimizing approach (Daniel Kopetzki, M. Antonietti, 2010).

Crystallization in Porous Materials

Sodium sulfate is a major cause of damage in porous building materials and natural rocks due to salt crystal growth. This research provided an updated phase diagram of the Na2SO4–H2O system, discussing crystallization pathways and pressures generated by sodium sulfate in weathering experiments (M. Steiger, Sönke Asmussen, 2008).

Mechanism of Action

Target of Action

Similar compounds, such as other sulfates, are known to interact with various biological molecules, including proteins and lipids .

Biochemical Pathways

Sulfur assimilation pathways, which involve the incorporation of sulfur into organic compounds, could potentially be influenced by the presence of sulfate compounds .

Pharmacokinetics

Similar compounds, such as other sulfates, are known to have various pharmacokinetic properties that can influence their bioavailability .

Safety and Hazards

When handling 1-Eicosanol, hydrogen sulfate, sodium salt, it’s recommended to do so in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It’s also advised to avoid fire caused by electrostatic discharge steam .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Eicosanol, hydrogen sulfate, sodium salt involves the reaction of eicosanol with sulfuric acid, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Eicosanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add eicosanol to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Slowly add sodium hydroxide solution to the flask while stirring", "Continue stirring until the pH of the mixture reaches neutral", "Filter the mixture to remove any solids", "Wash the solids with water", "Dry the product under vacuum" ] } | |

CAS RN |

13177-49-6 |

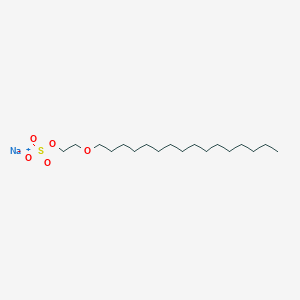

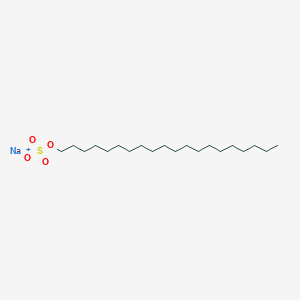

Molecular Formula |

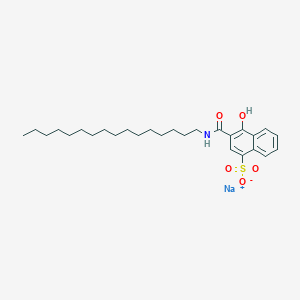

C20H42NaO4S |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

sodium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23); |

InChI Key |

VYNXQYQAZMYHRX-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Other CAS RN |

13177-49-6 |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)